molecular formula C14H13N3O2 B14308213 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile CAS No. 116485-48-4

2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile

Cat. No.: B14308213
CAS No.: 116485-48-4
M. Wt: 255.27 g/mol
InChI Key: GQEFFXZDLYTYLJ-UHFFFAOYSA-N
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Description

2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, benzoyl, ethoxy, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines and other substituents under mild conditions . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves scalable methods such as metal-catalyzed reactions. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles can be employed . This method is advantageous due to its selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .

Mechanism of Action

The mechanism of action of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, benzoyl, ethoxy, and cyano groups makes it a versatile compound for various applications.

Properties

CAS No.

116485-48-4

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C14H13N3O2/c1-2-19-14-11(10(8-15)13(16)17-14)12(18)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3

InChI Key

GQEFFXZDLYTYLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(N1)N)C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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